molecular formula C25H28N2O4S B11144986 2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide

2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11144986
M. Wt: 452.6 g/mol
InChI Key: UFKYVWQDEMXDQV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a tetrahydropyran moiety, and methoxyphenyl groups, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, including the formation of the thiazole ring and the attachment of the methoxyphenyl and tetrahydropyran groups. Specific reaction conditions, such as temperature, catalysts, and solvents, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring consistent quality, and minimizing costs. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the thiazole ring may produce dihydrothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties for developing new materials or processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide shares structural similarities with other thiazole derivatives and methoxyphenyl compounds.

Uniqueness

  • The presence of both methoxyphenyl and tetrahydropyran groups in the same molecule makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C25H28N2O4S/c1-17-22(32-24(27-17)18-4-8-20(29-2)9-5-18)23(28)26-16-25(12-14-31-15-13-25)19-6-10-21(30-3)11-7-19/h4-11H,12-16H2,1-3H3,(H,26,28)

InChI Key

UFKYVWQDEMXDQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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